5-Bromo-2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4-carboxylic Acid

CAS No.:

Cat. No.: VC18307175

Molecular Formula: C24H29BrO3

Molecular Weight: 445.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C24H29BrO3 |

|---|---|

| Molecular Weight | 445.4 g/mol |

| IUPAC Name | 5-bromo-2,7-ditert-butyl-9,9-dimethylxanthene-4-carboxylic acid |

| Standard InChI | InChI=1S/C24H29BrO3/c1-22(2,3)13-9-15(21(26)27)19-16(10-13)24(7,8)17-11-14(23(4,5)6)12-18(25)20(17)28-19/h9-12H,1-8H3,(H,26,27) |

| Standard InChI Key | VQLMHWKCNIPIII-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C2=CC(=CC(=C2OC3=C1C=C(C=C3Br)C(C)(C)C)C(=O)O)C(C)(C)C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

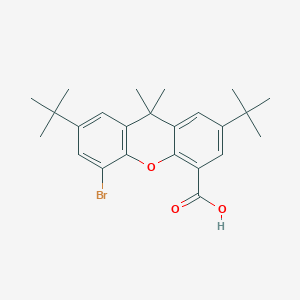

The compound features a xanthene core (a tricyclic system with two benzene rings fused to a central oxygen-containing ring) substituted at positions 2 and 7 with tert-butyl groups, positions 4 and 9 with carboxylic acid and methyl groups, respectively, and a bromine atom at position 5 (Fig. 1) . Key structural attributes include:

-

Steric Protection: The tert-butyl groups at positions 2 and 7 prevent unwanted side reactions by shielding reactive sites .

-

Electron-Withdrawing Effects: The bromine atom and carboxylic acid group modulate electronic properties, enhancing stability and reactivity in catalytic cycles .

-

Crystallographic Data: Single-crystal X-ray studies of related xanthene derivatives reveal planar aromatic systems with bond lengths of 1.39–1.42 Å for C–C bonds in the central ring and 1.76 Å for C–Br bonds .

Table 1: Physical and Spectral Properties

Synthesis and Modifications

Synthetic Routes

The compound is synthesized via a multi-step protocol:

-

Xanthene Core Formation: Dibenzofuran or xanthene precursors are functionalized via Suzuki-Miyaura cross-coupling to introduce tert-butyl and methyl groups .

-

Bromination: Electrophilic aromatic substitution using N-bromosuccinimide (NBS) selectively brominates position 5 .

-

Carboxylic Acid Installation: A Heck reaction or carboxylation with CO₂ introduces the carboxylic acid group at position 4 .

Key Reaction Conditions:

Derivative Synthesis

The carboxylic acid group enables further functionalization:

-

Esterification: Treatment with MeOH/H₂SO₄ yields methyl esters for improved solubility .

-

Metal Coordination: Reacts with Mn(III), Fe(III), or Co(II) salts to form Schiff base complexes for catalysis .

Applications in Catalysis

Hangman Salen Complexes

The compound is a precursor for "Hangman" salen ligands, where two xanthene units are linked cofacially to create a cavity for bimetallic centers (Fig. 2) . These architectures enhance catalytic efficiency in:

-

Oxygen Evolution: Mn-based Hangman complexes dismutate H₂O₂ with turnover numbers (TON) >10,000 .

-

Epoxidation: Fe-Hangman systems achieve 85% yield in styrene epoxidation using NaOCl .

Table 2: Catalytic Performance of Hangman Complexes

| Substrate | Catalyst | TON | Conditions | Source |

|---|---|---|---|---|

| H₂O₂ | Mn[HSX*-COOH]Cl | 12,450 | 25°C, CH₂Cl₂/MeOH | |

| 1,2-Dihydronapthalene | Fe₂DSXCl₂ | 320 | 0°C, CH₃CN |

Mechanistic Insights

Density functional theory (DFT) studies reveal:

-

Hydrogen Bonding: The carboxylic acid stabilizes hydroperoxide intermediates via H-bonding (O···O distance: 2.65 Å) .

-

Electron Transfer: Bromine withdraws electron density, lowering the Mn(V)/Mn(IV) redox potential by 150 mV .

Stability and Industrial Relevance

Thermal and Oxidative Stability

-

Thermogravimetric Analysis (TGA): Decomposition onset at 220°C .

-

Light Sensitivity: Degrades under UV light (λ < 300 nm), requiring amber glass storage .

Scale-Up Challenges

Industrial production faces hurdles:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume